6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
The compound 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a heterocyclic molecule featuring a dihydroquinolin-4-one core with multiple functional modifications. Its IUPAC name reflects substitutions at the 1-, 3-, 6-, and 7-positions:
- 1-position: Methyl group.
- 3-position: 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group.
- 6-position: Fluorine atom.
- 7-position: Piperidin-1-yl group.
The fluorine atom at position 6 enhances electronegativity and metabolic stability, while the oxadiazole moiety at position 3 contributes to π-π stacking interactions in biological targets. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX playing a critical role in refining molecular configurations .
Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2/c1-15-8-4-5-9-16(15)23-26-24(31-27-23)18-14-28(2)20-13-21(29-10-6-3-7-11-29)19(25)12-17(20)22(18)30/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWGPQAPIWAEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the quinoline core.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Research indicates that compounds containing the oxadiazole ring can selectively inhibit carbonic anhydrases (CAs), which are often overexpressed in tumors. For instance, derivatives similar to the target compound have shown nanomolar to picomolar inhibition against specific CA isoforms associated with cancer progression .
Case Study:
A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells, achieving IC50 values in the micromolar range . The compound's ability to inhibit tumor growth while sparing normal cells presents a promising therapeutic avenue.
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Quinoline derivatives are known for their ability to modulate inflammatory pathways. Research on related compounds has shown that they can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain .
Case Study:
In vitro studies have indicated that similar quinoline-based compounds exhibit selective inhibition of COX-II, leading to reduced inflammatory responses without significant gastrointestinal side effects . This suggests that the target compound may also offer therapeutic benefits in treating inflammatory diseases.
Pharmacological Mechanisms
The pharmacological action of 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity: By targeting specific enzymes like carbonic anhydrases and cyclooxygenases.
- Modulation of Cell Signaling Pathways: Interaction with receptors involved in cell proliferation and apoptosis.
Mechanism of Action
The mechanism by which 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Key Observations:
1-Position Substitution :
- The ethyl group in F418-0614 may improve membrane permeability compared to the methyl group in the target compound. However, this could also increase off-target interactions due to higher lipophilicity.
3-Position Aromatic Substituent :
- The shift from 2-methylphenyl (target) to 3-methylphenyl (F418-0614) alters the spatial orientation of the methyl group. In receptor-binding scenarios, this could disrupt optimal hydrophobic interactions or alter electron distribution in the oxadiazole ring.
Additionally, the methyl group may lower the piperidine’s basicity, affecting protonation states and solubility under physiological conditions.
Research Findings and Implications
- Bioactivity: Oxadiazole-containing quinolones often exhibit kinase inhibitory activity. The fluorine atom and piperidine group in both compounds suggest targeting ATP-binding pockets or G-protein-coupled receptors.
- Synthetic Feasibility : The ethyl group in F418-0614 may complicate synthesis due to steric challenges during alkylation steps, compared to the simpler methyl group in the target compound.
- Pharmacokinetics : The 4-methylpiperidine in F418-0614 could enhance metabolic stability but reduce aqueous solubility, necessitating formulation optimizations.
Biological Activity
The compound 6-Fluoro-1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a novel derivative that combines a quinoline structure with a 1,2,4-oxadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by:
- A quinoline core which is known for various biological activities.
- A 1,2,4-oxadiazole ring , which has been associated with significant pharmacological properties including antimicrobial and anticancer effects.
The proposed mechanism of action for this compound involves:
- Interaction with cellular targets : The fluorine atom and oxadiazole group enhance binding affinity to biological targets such as enzymes and receptors.
- Inhibition of key pathways : Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and survival, particularly in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance:
- A study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT-116 .
- The compound under investigation has shown promising results in preliminary tests against cancer cell lines, indicating its potential as a cytotoxic agent.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied:
- The compound has been evaluated against Mycobacterium tuberculosis, showing significant activity with IC90 values comparable to established antitubercular agents .
Case Studies
Several case studies have investigated the biological efficacy of similar compounds:
- Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis, with some showing IC90 values as low as 3.73 μM .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on HEK293 cells indicated that compounds similar to the one under review were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
